
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a hydroxy-methylazetidine moiety, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Azetidine Moiety: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable leaving groups.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carboxylic acid
Reduction: 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors involved in pyrimidine metabolism. The chloro and aldehyde groups can participate in covalent bonding with target proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carboxylic acid
- 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-methanol
- 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-thiol
Uniqueness
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H10ClN3O2 |
|---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
4-chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O2/c1-9(15)3-13(4-9)8-6(2-14)7(10)11-5-12-8/h2,5,15H,3-4H2,1H3 |
InChI-Schlüssel |
XVQXMIGPPXSVFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=C(C(=NC=N2)Cl)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


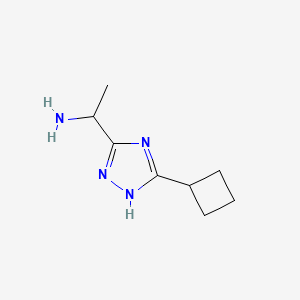
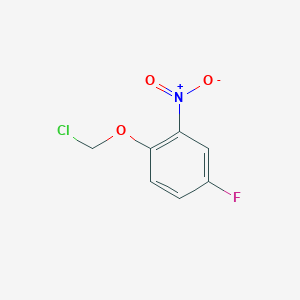

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)


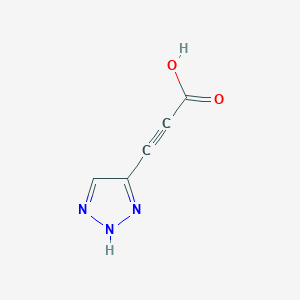
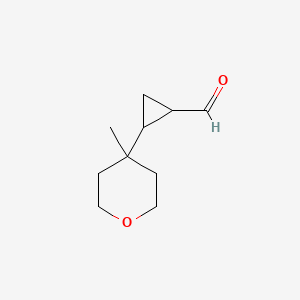


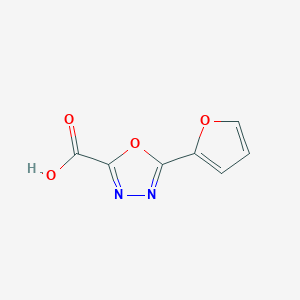
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)

